Nalpha-Carbobenzoxypyroglutamic acid chloromethyl ketone
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Overview
Description
Nalpha-Carbobenzoxypyroglutamic acid chloromethyl ketone is a synthetic compound known for its unique chemical properties and applications in various scientific fields. It is a derivative of pyroglutamic acid, modified with a chloromethyl ketone group, which imparts specific reactivity and functionality to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nalpha-Carbobenzoxypyroglutamic acid chloromethyl ketone typically involves the following steps:
Protection of the amino group: The amino group of pyroglutamic acid is protected using a carbobenzoxy (Cbz) group to prevent unwanted reactions.
Formation of the chloromethyl ketone: The protected pyroglutamic acid is then reacted with chloromethyl ketone under controlled conditions to introduce the chloromethyl group.
Deprotection: The final step involves the removal of the Cbz protecting group to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Nalpha-Carbobenzoxypyroglutamic acid chloromethyl ketone undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The ketone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield pyroglutamic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines (e.g., methylamine), thiols (e.g., mercaptoethanol), and alcohols (e.g., methanol). Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under appropriate conditions.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid (HCl), while basic hydrolysis uses sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: Substituted pyroglutamic acid derivatives.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Hydrolysis: Pyroglutamic acid derivatives.
Scientific Research Applications
Nalpha-Carbobenzoxypyroglutamic acid chloromethyl ketone has diverse applications in scientific research:
Biology: Employed in the study of enzyme mechanisms, particularly as an inhibitor of proteases.
Medicine: Investigated for its potential therapeutic applications, including as an inhibitor of enzymes involved in disease processes.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Nalpha-Carbobenzoxypyroglutamic acid chloromethyl ketone involves the formation of a covalent bond with the active site of target enzymes, particularly proteases. The chloromethyl ketone group reacts with nucleophilic residues (e.g., serine or cysteine) in the enzyme’s active site, leading to irreversible inhibition. This covalent modification disrupts the enzyme’s catalytic activity, thereby modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
Nalpha-Carbobenzoxy-L-lysine chloromethyl ketone: Another chloromethyl ketone derivative used as a protease inhibitor.
Nalpha-Carbobenzoxy-L-phenylalanine chloromethyl ketone: Similar in structure and function, used in enzyme inhibition studies.
Uniqueness
Nalpha-Carbobenzoxypyroglutamic acid chloromethyl ketone is unique due to its specific structure, which combines the reactivity of the chloromethyl ketone group with the properties of pyroglutamic acid. This combination allows for targeted inhibition of specific enzymes and provides a versatile tool for chemical and biological research.
Properties
CAS No. |
77319-02-9 |
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Molecular Formula |
C14H14ClNO4 |
Molecular Weight |
295.72 g/mol |
IUPAC Name |
benzyl (2S)-2-(2-chloroacetyl)-5-oxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H14ClNO4/c15-8-12(17)11-6-7-13(18)16(11)14(19)20-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2/t11-/m0/s1 |
InChI Key |
UTGPIRMQBTVCCK-NSHDSACASA-N |
Isomeric SMILES |
C1CC(=O)N([C@@H]1C(=O)CCl)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1CC(=O)N(C1C(=O)CCl)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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